Cas no 827588-67-0 (1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl-)

1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl- is a substituted imidazole derivative with potential applications in pharmaceutical and chemical research. Its structure features a carboxamide group at the 2-position and an amino group at the 4-position of the imidazole ring, along with N,1-dimethyl substitutions, enhancing its reactivity and stability. This compound is of interest due to its utility as a building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds with biological activity. Its well-defined molecular framework and functional groups make it suitable for further derivatization, enabling the development of novel therapeutic agents or catalysts. The product is typically characterized by high purity and consistent quality for research applications.
1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl- structure
827588-67-0 structure
Product name:1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl-
CAS No:827588-67-0
MF:C6H10N4O
MW:154.169800281525
CID:715992
PubChem ID:45123498

1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl-
    • 4-amino-N,1-dimethyl-1H-Imidazole-2-carboxamide
    • SCHEMBL13403422
    • 1H-Imidazole-2-carboxamide, 4-amino-N,1-dimethyl-
    • FT-0703317
    • 4-AMINO-N,1-DIMETHYLIMIDAZOLE-2-CARBOXAMIDE
    • 827588-67-0
    • Inchi: InChI=1S/C6H10N4O/c1-8-6(11)5-9-4(7)3-10(5)2/h3H,7H2,1-2H3,(H,8,11)
    • InChI Key: HACBNMLAFWCLSQ-UHFFFAOYSA-N
    • SMILES: CNC(=O)C1=NC(=CN1C)N

Computed Properties

  • Exact Mass: 154.085
  • Monoisotopic Mass: 154.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.9A^2
  • XLogP3: -0.7

1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM525852-1g
4-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide
827588-67-0 97%
1g
$627 2023-01-02
Alichem
A069002335-1g
4-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide
827588-67-0 97%
1g
$825.16 2023-09-01
Alichem
A069002335-5g
4-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide
827588-67-0 97%
5g
$2166.78 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2041847-1g
4-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide
827588-67-0 97%
1g
¥5426.00 2024-07-28

Additional information on 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl-

1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl (CAS No. 827588-67-0)

The compound 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl (CAS No. 827588-67-0) is a structurally unique organic compound belonging to the imidazole class of heterocyclic compounds. This molecule is characterized by its imidazole ring system, which is a five-membered ring containing two nitrogen atoms. The imidazole ring in this compound is further substituted with a carboxamide group at position 2 and an amino group at position 4. Additionally, the nitrogen atom in the imidazole ring is dimethylated, contributing to the compound's chemical properties and potential applications.

Imidazole derivatives have been extensively studied due to their diverse biological activities and chemical versatility. The presence of the carboxamide group in 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl introduces hydrogen bonding capabilities, which can enhance its solubility and interaction with biological systems. The dimethyl substitution on the nitrogen atom may influence the compound's stability and reactivity, making it suitable for various chemical transformations or biological assays.

Recent advancements in medicinal chemistry have highlighted the potential of imidazole-containing compounds as scaffolds for drug development. For instance, studies have shown that certain imidazole derivatives exhibit potent antimicrobial, anti-inflammatory, and anticancer activities. The 4-amino group in this compound could serve as a site for further functionalization, enabling the creation of bioactive molecules with enhanced therapeutic profiles.

In terms of synthesis, 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl can be prepared through various routes, including nucleophilic substitution or condensation reactions. The dimethylation of the nitrogen atom can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under appropriate conditions. Researchers have also explored green chemistry approaches to synthesize this compound, minimizing environmental impact while maintaining high yields.

The application of this compound extends beyond pharmaceuticals. Its ability to form stable complexes with metal ions has made it a valuable ligand in coordination chemistry and materials science. For example, recent studies have demonstrated that imidazole-based ligands can be used to synthesize metal-organic frameworks (MOFs) with applications in gas storage and catalysis.

From an analytical chemistry perspective, the structure of 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide insights into the compound's molecular integrity and purity, ensuring its suitability for downstream applications.

In conclusion, 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl (CAS No. 827588-67-0) is a versatile compound with promising potential in various fields due to its unique structure and functional groups. Ongoing research continues to uncover new avenues for its utilization, solidifying its role as an important building block in modern chemistry.

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